Procurcumadiol: A Technical Overview of its Chemical Structure and Biological Context
Procurcumadiol: A Technical Overview of its Chemical Structure and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procurcumadiol is a naturally occurring sesquiterpenoid belonging to the guaiane class of organic compounds.[1] It has been identified in the rhizomes of medicinal plants from the Curcuma genus, notably Curcuma phaeocaulis and Curcuma longa.[2] Sesquiterpenoids derived from Curcuma species are of significant interest to the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, and antitumor effects. This technical guide provides a detailed examination of the chemical structure of Procurcumadiol, summarizes its known properties, outlines relevant experimental methodologies, and situates it within the broader context of related bioactive compounds.
Chemical Structure and Properties
Procurcumadiol is a bicyclic sesquiterpenoid characterized by a decahydroazulene core structure, substituted with two methyl groups and a 1-methylethyl group.[1] Its systematic IUPAC name is (3S,3aR,8aS)-3,3a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,4,8a-tetrahydroazulen-6-one.[2] The presence of hydroxyl and ketone functional groups contributes to its chemical reactivity and potential for biological interactions.
Table 1: Chemical and Physical Properties of Procurcumadiol
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₃ | [2][3] |
| IUPAC Name | (3S,3aR,8aS)-3,3a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,4,8a-tetrahydroazulen-6-one | [2] |
| CAS Number | 129673-90-1 | [2][3] |
| Molecular Weight | 250.33 g/mol | [2][3] |
| Canonical SMILES | CC1=CC(=O)C(=C(C)C)C[C@]2([C@H]1CC[C@]2(C)O)O | [2] |
| InChI Key | MBUWIGIPGMJVMN-AEGPPILISA-N | [2] |
| Melting Point | 150-150.5 °C (solvent: benzene) | [3] |
| Boiling Point (Predicted) | 380.5 ± 42.0 °C | [3] |
| pKa (Predicted) | 13.56 ± 0.60 | [3] |
| XLogP3 | 1.3 | [3] |
Experimental Protocols
General Protocol for the Isolation of Sesquiterpenoids from Curcuma phaeocaulis
This protocol is a composite of methodologies reported for the isolation of sesquiterpenoids from C. phaeocaulis.
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Extraction:
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Fractionation:
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The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).[4]
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The fractions are concentrated, and the sesquiterpenoid-rich fraction (typically the n-hexane or EtOAc fraction) is selected for further purification.[4]
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Chromatographic Purification:
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The selected fraction is subjected to column chromatography on silica gel.[5]
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A gradient elution system is employed, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 100:1 to 0:1 v/v).[4]
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Fractions are collected and monitored by thin-layer chromatography (TLC).
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Fractions containing compounds with similar TLC profiles are combined.
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High-Performance Liquid Chromatography (HPLC):
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Structure Elucidation:
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The structure of the isolated compound (Procurcumadiol) is determined using a combination of spectroscopic techniques:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the connectivity and stereochemistry of the molecule.[5]
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Infrared (IR) Spectroscopy: To identify the presence of functional groups (e.g., hydroxyl, carbonyl).
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Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.
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Biological Activity and Signaling Pathways
Specific quantitative biological data for Procurcumadiol is limited in the available literature. However, the broader class of guaiane sesquiterpenoids from Curcuma species is known to possess significant biological activities.
Table 2: Biological Activities of Procurcumadiol and Related Compounds
| Compound | Biological Activity | Quantitative Data | Source |
| Procurcumadiol | Anti-inflammatory, Antioxidant, Antitumor | Data not available | [4] |
| Curcumol | Anti-inflammatory | Inhibition of NF-κB signaling pathway | |
| Curcumin | Anti-inflammatory | Inhibition of NF-κB signaling pathway | [6] |
Many bioactive compounds from Curcuma species, including the well-studied curcumin and the sesquiterpenoid curcumol, exert their anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
While direct evidence for Procurcumadiol's effect on the NF-κB pathway is yet to be reported, it is hypothesized that, like other Curcuma sesquiterpenoids, it may inhibit one or more steps in this critical inflammatory pathway.
Conclusion
Procurcumadiol is a guaiane sesquiterpenoid with a well-defined chemical structure, found in medicinally important Curcuma species. While specific biological data for this compound remains to be fully elucidated, its structural similarity to other bioactive sesquiterpenoids from the same genus suggests its potential as an anti-inflammatory agent. Further research is warranted to isolate Procurcumadiol in larger quantities, perform comprehensive biological screening to determine its specific molecular targets, and elucidate its precise mechanism of action. Such studies will be crucial in evaluating its potential for development as a therapeutic agent.
References
- 1. Showing Compound Procurcumadiol (FDB013258) - FooDB [foodb.ca]
- 2. Procurcumadiol | C15H22O3 | CID 14633012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Procurcumadiol|lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Curcumin and Curcumol Inhibit NF- κ B and TGF- β 1/Smads Signaling Pathways in CSE-Treated RAW246.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
